3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine - 1190314-41-0

3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1813459
CAS Number: 1190314-41-0
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While no papers specifically detailing the synthesis of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine were found in the provided set, a related compound, 3-bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, was synthesized serendipitously. [] This synthesis involved the reaction of copper(II) bromide with 2-amino-5-methylpyridine in 2-butanone. The reaction conditions led to an in-situ condensation of 2-amino-5-methylpyridine with the solvent, 2-butanone, forming the bicyclic pyrrolopyridine structure. Simultaneously, a copper-catalyzed Baeyer-Villiger oxidation of 2-butanone produced acetate ions, which were incorporated into the final product.

Applications
  • Dopamine D4 receptor imaging agents: Derivatives such as 3-{[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine and 3-{[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine have been investigated for their potential as positron emission tomography (PET) ligands targeting dopamine D4 receptors. [, , ]
  • Anticancer agents: Several pyrrolopyridine derivatives have shown promise as anticancer agents. For instance, compound 22, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), acts as a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor, exhibiting significant antitumor activity against colorectal cancer in preclinical models. []
  • Janus kinase (JAK) inhibitors: Researchers have explored the potential of pyrrolopyridine derivatives as JAK inhibitors for treating immune diseases. For example, N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, specifically compound 38a, demonstrate potent and selective JAK1 inhibitory activity and show promise in reducing hepatic fibrosis by inhibiting the proliferation and fibrogenic gene expression of hepatic stellate cells. [, ]
  • Other applications: Pyrrolopyridine derivatives have also been investigated for their potential as fungicides, [] cholinesterase inhibitors, [] and anti-proliferative agents. []

[(5MAP)2CuX2]2 (X = Cl, Br)

Compound Description: These compounds are copper(II) halide dimers complexed with 2-amino-5-methylpyridine (5MAP). The chloride-bridged dimer (X = Cl) and bromide-bridged dimer (X = Br) are isomorphous and display weak antiferromagnetic interactions.

[(3-Br-2-Et-5-Mepyrpy)(CH3CO2)4Cu2]

Compound Description: This compound features a copper paddlewheel structure with bridging acetate ligands and a cationic ligand, 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium (3-Br-2-Et-5-Mepyrpy). This compound displays strong antiferromagnetic interactions.

2,3-Disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Description: These compounds represent a series of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives bearing various alkyl or aryl substituents at the 2 and 3 positions. They are synthesized via Fischer indole cyclization.

5-Bromo-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound represents the unsubstituted core structure of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. Its crystal structure reveals a planar azaindole skeleton.

Properties

CAS Number

1190314-41-0

Product Name

3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)

InChI Key

NXDMFWNWKLYMHM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NC=C2Br)N=C1

Canonical SMILES

CC1=CC2=C(NC=C2Br)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.